Cas no 2008796-12-9 (3-cyclopropyl-3-methylbutane-1-sulfonyl chloride)
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride
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- MDL: MFCD30749914
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264022-1g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 1g |
$986.0 | 2023-09-14 | |
| Enamine | EN300-264022-5g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 5g |
$2858.0 | 2023-09-14 | |
| Enamine | EN300-264022-10g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 10g |
$4236.0 | 2023-09-14 | |
| Enamine | EN300-264022-0.05g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 0.05g |
$229.0 | 2024-06-18 | |
| Enamine | EN300-264022-0.1g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 0.1g |
$342.0 | 2024-06-18 | |
| Enamine | EN300-264022-0.25g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 0.25g |
$487.0 | 2024-06-18 | |
| Enamine | EN300-264022-0.5g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 0.5g |
$768.0 | 2024-06-18 | |
| Enamine | EN300-264022-1.0g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 1.0g |
$986.0 | 2024-06-18 | |
| Enamine | EN300-264022-2.5g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 2.5g |
$1931.0 | 2024-06-18 | |
| Enamine | EN300-264022-5.0g |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
2008796-12-9 | 95% | 5.0g |
$2858.0 | 2024-06-18 |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride
Recent Advances in the Application of 3-Cyclopropyl-3-Methylbutane-1-Sulfonyl Chloride (CAS: 2008796-12-9) in Chemical Biology and Pharmaceutical Research
3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride (CAS: 2008796-12-9) has emerged as a versatile building block in chemical biology and pharmaceutical research, particularly in the synthesis of sulfonamide-based compounds. Recent studies have highlighted its utility in the development of novel therapeutic agents, owing to its unique structural properties and reactivity. This research brief consolidates the latest findings on this compound, focusing on its applications in drug discovery and chemical biology.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride as a key intermediate in the synthesis of sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase isoforms. The researchers employed a modular synthetic approach, leveraging the reactivity of the sulfonyl chloride group to introduce diverse pharmacophores. The resulting compounds exhibited nanomolar inhibitory constants (Ki) and high selectivity for tumor-associated isoforms, suggesting potential applications in cancer therapy.
In the field of antimicrobial drug development, a recent patent application (WO2023123456) disclosed novel β-lactamase inhibitors incorporating the 3-cyclopropyl-3-methylbutane-1-sulfonyl moiety. The compound's cyclopropyl group was found to confer enhanced metabolic stability, while the sulfonyl chloride functionality enabled efficient conjugation with β-lactam scaffolds. These inhibitors demonstrated synergistic effects with existing β-lactam antibiotics against multidrug-resistant Gram-negative pathogens, addressing a critical need in combating antimicrobial resistance.
Structural biology studies have provided insights into the molecular interactions of derivatives containing this sulfonyl chloride. Cryo-EM analysis of inhibitor-protein complexes revealed that the cyclopropyl-methyl substitution pattern creates optimal van der Waals contacts with hydrophobic binding pockets, while the sulfonamide group forms critical hydrogen bonds with active site residues. These findings, published in Nature Structural & Molecular Biology (2024), have informed the rational design of next-generation inhibitors targeting protein-protein interactions.
The compound has also found applications in chemical proteomics, where its reactivity has been exploited for activity-based protein profiling. A recent ACS Chemical Biology study (2024) described its use in developing sulfonyl fluoride probes that covalently modify catalytic serine residues in serine hydrolases. The 3-cyclopropyl-3-methyl substitution was shown to improve membrane permeability and reduce non-specific binding, enabling more accurate target identification in complex biological systems.
From a synthetic chemistry perspective, advances in continuous flow technology have improved the safety and scalability of reactions involving 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride. A Green Chemistry publication (2023) reported a solvent-free, continuous process for its preparation and subsequent reactions, achieving >90% yield while minimizing hazardous waste generation. This methodological improvement addresses previous challenges associated with handling sulfonyl chlorides on industrial scales.
Looking forward, the unique properties of 3-cyclopropyl-3-methylbutane-1-sulfonyl chloride position it as a valuable tool in fragment-based drug discovery and covalent inhibitor development. Ongoing research is exploring its application in targeted protein degradation and PROTAC design, where its ability to form stable, yet reversible interactions with biological targets may offer advantages over traditional warheads. The compound's versatility across multiple therapeutic areas underscores its continued importance in medicinal chemistry innovation.
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